

# FR901464 vs. Spliceostatin A: A Comparative Analysis for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FR901464

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A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two potent spliceosome inhibitors, **FR901464** and its derivative, Spliceostatin A.

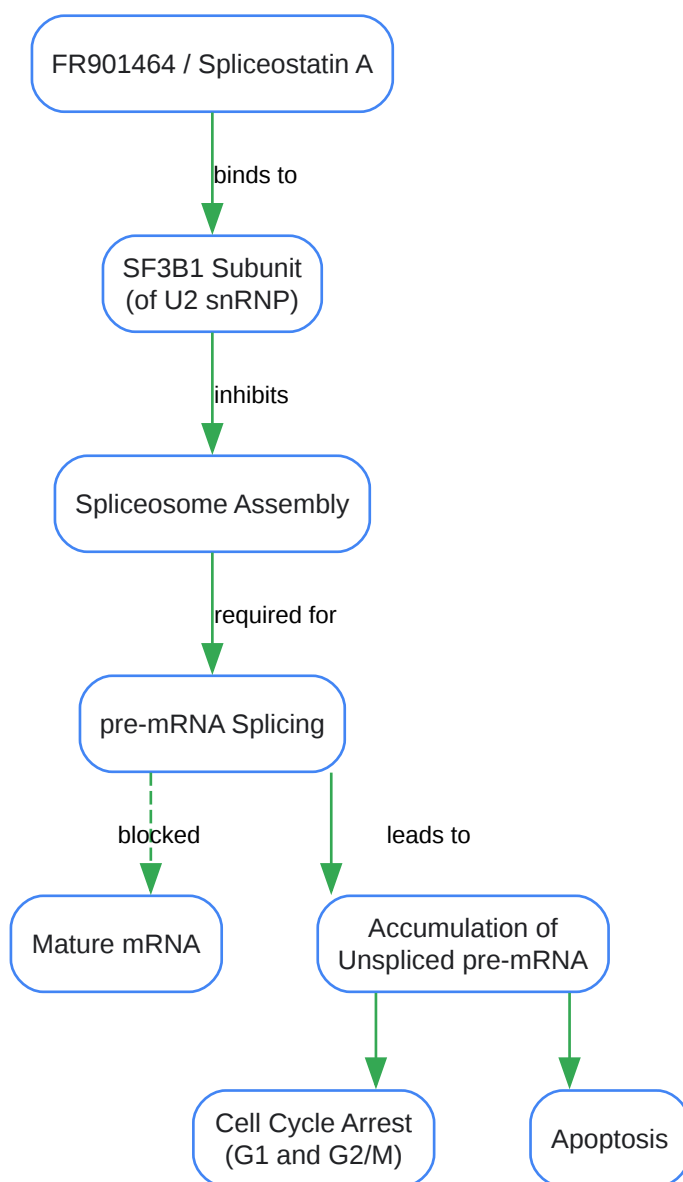
This guide provides a comprehensive comparison of **FR901464** and Spliceostatin A, two natural product-derived compounds that have garnered significant interest in oncology research for their potent anti-tumor activities. Both molecules target the spliceosome, the cellular machinery responsible for pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.

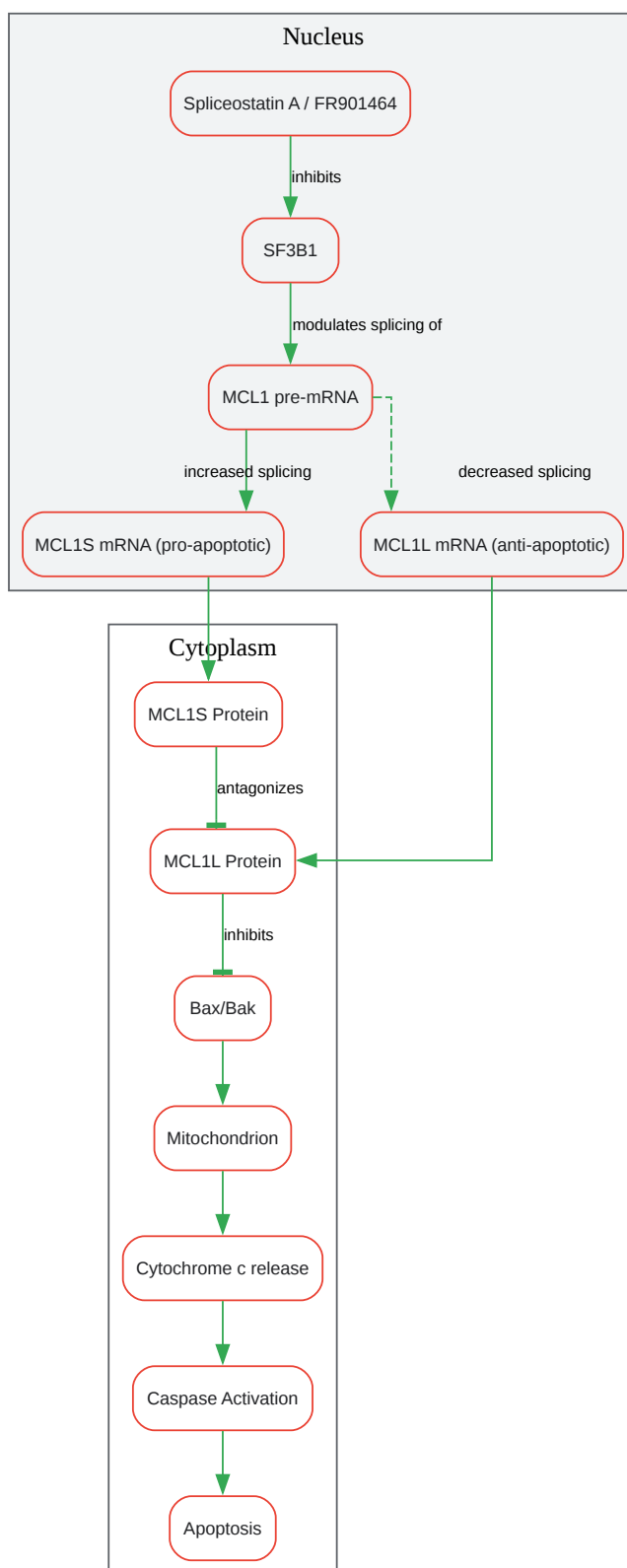
## At a Glance: Key Differences and Similarities

| Feature               | FR901464  | Spliceostatin A   |
|-----------------------|---|---|
| Primary Target        | Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP                                      | Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP                              |
| Mechanism of Action   | Inhibition of spliceosome assembly at the pre-spliceosome A complex                       | Inhibition of spliceosome assembly at the pre-spliceosome A complex               |
| Chemical Relationship | Parent compound   | Methylated derivative of FR901464[1][2]   |
| Chemical Stability    | Less stable   | More stable due to the methyl acetal at the C1 position[2]                        |
| In Vitro Potency      | Highly potent, with IC50 values in the nanomolar to sub-nanomolar range                   | Generally reported to be more potent than FR901464 in in vitro splicing assays[2] |
| In Vivo Activity      | Demonstrates anti-tumor activity in xenograft models, but with significant toxicity[3][4] | Potent anti-tumor and anti-angiogenic activity in vivo[1][5]                      |

## Mechanism of Action: Targeting the Spliceosome

Both **FR901464** and Spliceostatin A exert their cytotoxic effects by binding to the SF3B1 subunit of the spliceosome.[1][3] This interaction prevents the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the pre-mRNA branch point, effectively stalling spliceosome assembly.[6] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, triggering downstream cellular stress responses.[6][7]





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- To cite this document: BenchChem. [FR901464 vs. Spliceostatin A: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674042#fr901464-vs-spliceostatin-a-a-comparative-analysis]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)